molecular formula C23H22FN3O4 B12360843 (19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Cat. No.: B12360843
M. Wt: 423.4 g/mol
InChI Key: SUEUHWKTECCXOI-BGJPBQGDSA-N
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Description

The compound (19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a complex organic molecule with a unique structure It features multiple rings, including a diazapentacyclo system, and contains various functional groups such as an amino group, a hydroxy group, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the diazapentacyclo system through a series of cyclization reactions. Key steps may involve the use of reagents such as fluorinating agents, reducing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

The compound (19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The fluoro substituent can be reduced to a hydrogen atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the amino group can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacological profiles.

Industry

In industry, the compound can be used in the development of advanced materials with specific properties, such as high strength, thermal stability, or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazapentacyclo systems and molecules with similar functional groups, such as:

  • (19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione analogs
  • Other fluorinated diazapentacyclo compounds
  • Hydroxy-substituted diazapentacyclo compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its complex ring system. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H22FN3O4

Molecular Weight

423.4 g/mol

IUPAC Name

(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C23H22FN3O4/c1-4-23(30)15-6-18-20-13(8-27(18)21(28)14(15)9-31-22(23)29)19(11(3)25)12-5-10(2)16(24)7-17(12)26-20/h5-7,11,30H,4,8-9,25H2,1-3H3/t11-,23+/m1/s1

InChI Key

SUEUHWKTECCXOI-BGJPBQGDSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)[C@@H](C)N)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)C(C)N)O

Origin of Product

United States

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